Chk2-Inhibitor

Übersicht

Beschreibung

Checkpoint kinase 2 (Chk2) inhibitors are a class of compounds that target the serine/threonine kinase Chk2, which plays a crucial role in the DNA damage response pathway. Chk2 is activated in response to DNA double-strand breaks and is involved in cell cycle arrest, DNA repair, and apoptosis. Inhibiting Chk2 can enhance the efficacy of cancer therapies by preventing the repair of damaged DNA in cancer cells, thereby promoting cell death.

Wissenschaftliche Forschungsanwendungen

Chk2-Inhibitoren haben ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie:

- Werden als Werkzeuge eingesetzt, um den DNA-Schadensantwortweg und die Rolle von Chk2 bei der Zellzyklusregulation zu untersuchen.

Biologie:

- In der Forschung eingesetzt, um die molekularen Mechanismen der DNA-Reparatur und Apoptose zu verstehen.

- Werden verwendet, um die Auswirkungen der Chk2-Hemmung auf verschiedene zelluläre Prozesse zu untersuchen.

Medizin:

- Chk2-Inhibitoren werden als potenzielle Krebstherapeutika untersucht. Sie können die Wirksamkeit bestehender Behandlungen wie Strahlentherapie und Chemotherapie verbessern, indem sie die DNA-Reparatur in Krebszellen verhindern .

- Untersucht werden ihre schützenden Wirkungen auf nicht-krebsartige Zellen während der Krebstherapie, um Nebenwirkungen zu reduzieren .

- Potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen und Virusinfektionen, wie z. B. Hepatitis-C-Virus-(HCV-)Infektionen .

Industrie:

- Werden bei der Entwicklung neuer therapeutischer Wirkstoffe und Arzneimittelformulierungen eingesetzt.

5. Wirkmechanismus

Chk2-Inhibitoren entfalten ihre Wirkung, indem sie an die ATP-Bindungsstelle des Chk2-Enzyms binden und so dessen Aktivierung und die anschließende Phosphorylierung nachgeschalteter Zielmoleküle verhindern . Diese Hemmung unterbricht den DNA-Schadensantwortweg, was zur Akkumulation von DNA-Schäden führt und die Apoptose in Krebszellen fördert. Zu den wichtigsten molekularen Zielmolekülen von Chk2-Inhibitoren gehören das Chk2-Enzym selbst und seine nachgeschalteten Effektoren, wie z. B. p53 und BRCA1 .

Wirkmechanismus

Target of Action

The primary targets of the Chk2 Inhibitor, also known as Hymenialdisine Analogue 1, are the Checkpoint kinases 1 and 2 (CHK1 and CHK2) . These kinases are important multifunctional proteins of the kinase family, playing a crucial role in regulating DNA replication and DNA damage response . Hymenialdisine Analogue 1 is also a potent inhibitor of a variety of kinases including MEK-1, GSK-3Β, and CKI .

Mode of Action

Upon DNA damage, Chk2 Inhibitor interacts with its targets, CHK1 and CHK2, to halt the cell cycle. Hymenialdisine Analogue 1 exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations .

Biochemical Pathways

The Chk2 Inhibitor affects several biochemical pathways. It plays a crucial role in the repair of recombination-mediated double-stranded DNA breaks . It also blocks the NF-κB and MAPK signaling pathways, and NFATc1 expression . Furthermore, it can activate the glycogen synthase kinase 3β (GSK‐3β)/β‐catenin/T‐cell factor (TCF)/lymphoid enhancer factor (LEF) signaling pathway .

Pharmacokinetics

The pharmacokinetic properties of Chk2 Inhibitor are currently under investigation. Preclinical studies have shown that prexasertib, a Chk2 Inhibitor, induces DNA damage and tumor cell apoptosis . .

Result of Action

The Chk2 Inhibitor has shown to induce DNA damage and tumor cell apoptosis in preclinical studies . It has a remarkable ability to prevent decreases in bone volume and trabecular thickness .

Biochemische Analyse

Biochemical Properties

Chk2 Inhibitor interacts with several enzymes and proteins within the cell. Its primary target is the Chk2 kinase, a key component of the DDR pathway . Upon DNA damage, Chk2 is activated and phosphorylates numerous proteins to induce the appropriate cellular response . Chk2 Inhibitor acts by blocking this kinase activity, thereby influencing the DDR .

Cellular Effects

The effects of Chk2 Inhibitor on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Chk2 Inhibitor can halt cell growth and division at several possible checkpoints in the cell cycle and initiate different DNA repair processes depending on the nature of the damage .

Molecular Mechanism

Chk2 Inhibitor exerts its effects at the molecular level through various mechanisms. It binds to the Chk2 kinase, inhibiting its activity and thereby altering the DDR . This inhibition can lead to changes in gene expression and enzyme activation or deactivation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chk2 Inhibitor can change over time. For instance, short-term treatment with Chk2 Inhibitor can result in the depletion of certain cell types, while longer treatment can induce broader effects on cellular function .

Dosage Effects in Animal Models

The effects of Chk2 Inhibitor can vary with different dosages in animal models. For example, a study found that the combination of Chk2 Inhibitor and another drug demonstrated a synergistic effect in reducing tumor volume in mice .

Metabolic Pathways

Chk2 Inhibitor is involved in several metabolic pathways. It interacts with enzymes such as the ataxia telangiectasia and Rad3-related kinase (ATR) and ataxia telangiectasia mutated kinase (ATM) in response to DNA replication stress or DNA damage .

Transport and Distribution

Chk2 Inhibitor is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is known that a fraction of Chk2 associates with the centrosomes during mitosis .

Subcellular Localization

Chk2 Inhibitor is primarily localized in the nucleus in interphase cells. During mitosis, a fraction of Chk2 associates with the centrosomes, from early mitotic stages until cytokinesis . This subcellular localization plays a crucial role in its activity and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common approach is the use of a quinoxaline-based scaffold, which can be synthesized through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound . Subsequent modifications, such as halogenation, alkylation, or acylation, can be performed to introduce desired functional groups.

Industrial Production Methods: Industrial production of Chk2 inhibitors involves optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and developing purification methods to ensure high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.

Analyse Chemischer Reaktionen

Reaktionstypen: Chk2-Inhibitoren unterliegen in erster Linie Substitutionsreaktionen, bei denen funktionelle Gruppen am Kern-Gerüst durch andere Gruppen ersetzt werden, um die Aktivität zu verbessern. Oxidations- und Reduktionsreaktionen werden ebenfalls eingesetzt, um den Oxidationszustand bestimmter funktioneller Gruppen zu verändern, wodurch die Eigenschaften der Verbindung beeinflusst werden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Halogenierte Reagenzien (z. B. Brom, Chlor) und Nukleophile (z. B. Amine, Thiole) werden häufig verwendet.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Chk2-Inhibitoren mit verbesserter Potenz, Selektivität und pharmakokinetischen Eigenschaften.

Vergleich Mit ähnlichen Verbindungen

Chk2-Inhibitoren werden oft mit anderen Checkpoint-Kinase-Inhibitoren verglichen, wie z. B. Chk1-Inhibitoren und dualen Chk1/Chk2-Inhibitoren. Chk1 und Chk2 weisen zwar einige strukturelle Ähnlichkeiten auf, spielen aber unterschiedliche Rollen im DNA-Schadensantwortweg .

Ähnliche Verbindungen:

Chk1-Inhibitoren: Zielen auf Chk1 ab, eine weitere wichtige Kinase im DNA-Schadensantwortweg. Chk1-Inhibitoren werden hauptsächlich eingesetzt, um die Wirksamkeit von DNA-schädigenden Wirkstoffen in der Krebstherapie zu verbessern.

Duale Chk1/Chk2-Inhibitoren: Zielen sowohl auf Chk1 als auch auf Chk2 ab und bieten eine breitere Hemmung des DNA-Schadensantwortwegs.

Einzigartigkeit von Chk2-Inhibitoren:

- Chk2-Inhibitoren zielen speziell auf das Chk2-Enzym ab, wodurch eine selektivere Hemmung des DNA-Schadensantwortwegs ermöglicht wird.

- Sie bieten einen einzigartigen therapeutischen Ansatz, indem sie die Wirksamkeit von Krebsbehandlungen selektiv verbessern und gleichzeitig die Schädigung von nicht-krebsartigen Zellen minimieren .

Chk2-Inhibitoren stellen eine vielversprechende Klasse von Verbindungen dar, die ein großes Potenzial in der Krebstherapie und anderen wissenschaftlichen Forschungsanwendungen haben. Ihre Fähigkeit, den DNA-Schadensantwortweg gezielt anzugreifen, macht sie zu wertvollen Werkzeugen für die Untersuchung zellulärer Prozesse und die Entwicklung neuer therapeutischer Strategien.

Eigenschaften

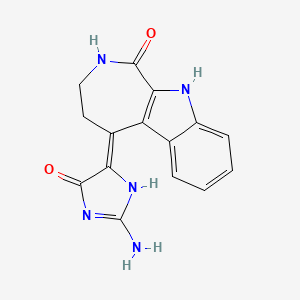

IUPAC Name |

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

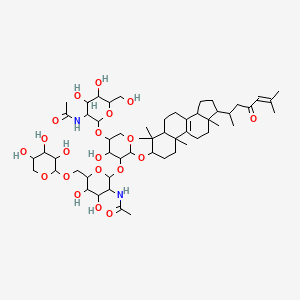

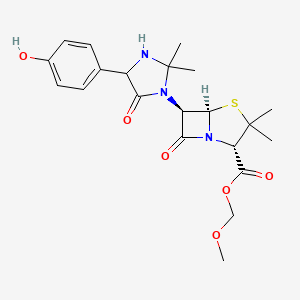

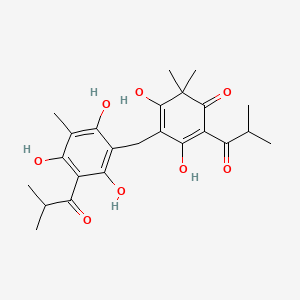

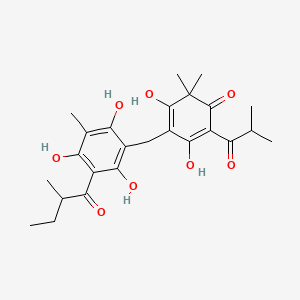

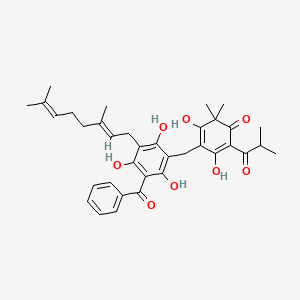

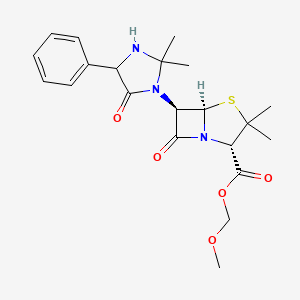

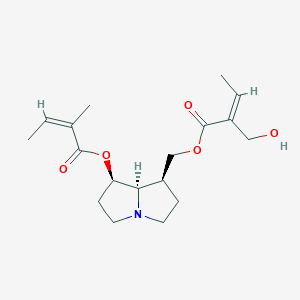

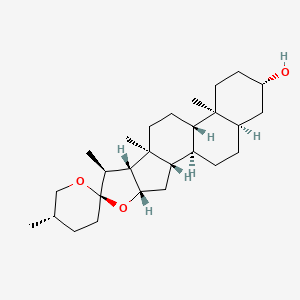

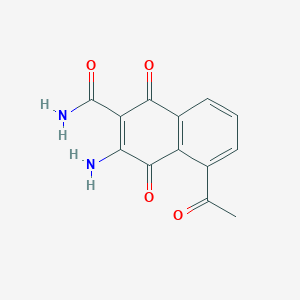

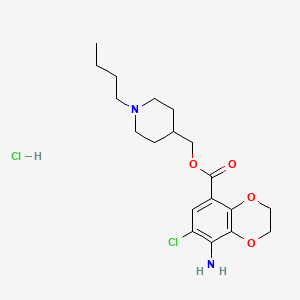

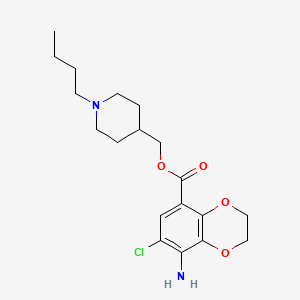

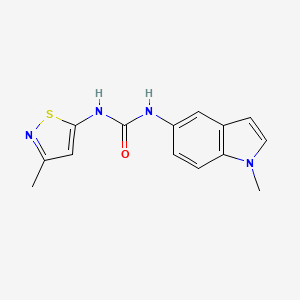

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.